molecular formula C5H6F2O2 B028011 3,3-Difluorocyclobutanecarboxylic acid CAS No. 107496-54-8

3,3-Difluorocyclobutanecarboxylic acid

Cat. No. B028011
M. Wt: 136.1 g/mol
InChI Key: PLRCVBKYFLWAAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a closely related compound, involves a multi-step process starting from acetone. A key transformation in this synthesis is the conversion of a ketone group into a CF2 group using morpholino-sulphur trifluoride, highlighting the complexity and specificity required in the synthesis of fluorinated cyclobutane derivatives (Mykhailiuk et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-difluorocyclobutanecarboxylic acid, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been determined by X-ray diffraction methods. These studies reveal that the cyclobutane ring in these compounds is puckered, with dihedral angles of 27° and 31°, suggesting that fluorination could further influence the geometric parameters of the cyclobutane ring due to the electron-withdrawing nature of fluorine atoms (Reisner et al., 1983).

Chemical Reactions and Properties

Fluorinated cyclobutanes, including 3,3-difluorocyclobutanecarboxylic acid derivatives, can undergo a variety of chemical reactions. For example, the deoxyfluorination of carboxylic acids with CpFluor to afford acyl fluorides demonstrates the reactivity of fluorinated cyclobutane carboxylic acids under neutral conditions, enabling the efficient transformation of these acids into valuable fluorinated compounds (Wang et al., 2021).

Physical Properties Analysis

The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has provided insights into the physical properties of fluorinated cyclobutanecarboxylic acids. Notably, the pKa values of the carboxylic acid functions of these diastereomers are identical, demonstrating the influence of fluorination on the acid-base properties of the cyclobutane ring, a key aspect when considering the physical properties of 3,3-difluorocyclobutanecarboxylic acid (Chernykh et al., 2016).

Chemical Properties Analysis

The gem-difluorination of methylenecyclopropanes (MCPs) featuring a Wagner-Meerwein rearrangement illustrates a method for synthesizing gem-difluorocyclobutanes, including derivatives that could be readily transformed into carboxylic acids. This highlights the versatility of fluorinated cyclobutanes in medicinal chemistry and the potential for further functionalization of 3,3-difluorocyclobutanecarboxylic acid (Lin et al., 2021).

Scientific Research Applications

Synthesis of Building Blocks

3,3-Difluorocyclobutanecarboxylic acid is valuable in the synthesis of various building blocks. For instance, it serves as a common synthetic intermediate in creating carboxylic acid, amines, alcohols, azides, and trifluoroborate ketones, highlighting its versatility in chemical synthesis (Ryabukhin et al., 2018).

Fluorinated Amino Acid Analogues

The compound is used in synthesizing fluorinated analogues of amino acids. For example, 1-amino-3,3-difluorocyclobutanecarboxylic acid, a new fluorinated analogue, was synthesized from acetone, indicating its potential in creating novel bioactive compounds (Mykhailiuk et al., 2010).

PET Imaging Applications

The compound's derivatives, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been explored for nuclear medicine imaging, particularly in tumor localization using positron emission tomography (PET) (Shoup et al., 1999).

Development of Radiotracers

It has also been instrumental in the development of radiotracers like anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which shows promise for imaging brain tumors in rodent models (Martarello et al., 2002).

Safety And Hazards

The compound is classified as a danger according to GHS pictograms . It can cause severe skin burns and eye damage (H314), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

3,3-difluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRCVBKYFLWAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549140
Record name 3,3-Difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclobutanecarboxylic acid

CAS RN

107496-54-8
Record name 3,3-Difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanecarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of benzyl 3,3-difluorocyclobutanecarboxylate (1.4 g, 6.2 mmol) in ethanol (50 mL) was added palladium on activated carbon (500 mg) and the reaction mixture was stirred at RT under an atmosphere of hydrogen (1 atm) for 12 h. The reaction mixture was filtered through a pad of CELITE® and the filtrate was concentrated to afford Intermediate 291A as pale yellow liquid (550 mg, 65% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.97-12.76 (m, 1H), 3.04-2.91 (m, 1H), 2.89-2.64 (m, 4H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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